3-Bromo-4-(4-iodophenoxy)-phenylamine

Medicinal Chemistry Eosinophil Peroxidase Inhibitor

3-Bromo-4-(4-iodophenoxy)-phenylamine (CAS 1341362-72-8) is a high-value dual-halogenated building block unavailable from generic sources. Its orthogonal Br/I reactivity enables programmed, >95% regioselective cross-coupling sequences essential for OLED R&D. With a 92 nM IC₅₀ against EPX, it offers a >100-fold potency advantage over mono-halogenated analogs, drastically reducing lead optimization cycles in eosinophilic disease programs. It also demonstrates validated 1.26 μM BRD4 binding for structure-guided bromodomain antagonist design. This unique reactivity and biological profile makes it irreplaceable for advanced research. Request a quote for custom synthesis and high-purity gram-scale supply.

Molecular Formula C12H9BrINO
Molecular Weight 390.01 g/mol
CAS No. 1341362-72-8
Cat. No. B1401103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(4-iodophenoxy)-phenylamine
CAS1341362-72-8
Molecular FormulaC12H9BrINO
Molecular Weight390.01 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C(C=C(C=C2)N)Br)I
InChIInChI=1S/C12H9BrINO/c13-11-7-9(15)3-6-12(11)16-10-4-1-8(14)2-5-10/h1-7H,15H2
InChIKeyZZZSYQDABJKGAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-(4-iodophenoxy)-phenylamine CAS 1341362-72-8: Structural and Functional Overview for R&D Procurement


3-Bromo-4-(4-iodophenoxy)-phenylamine (CAS 1341362-72-8) is a halogenated aromatic amine characterised by a bromine atom at the 3‑position, an iodophenoxy group at the 4‑position, and a primary amine on the phenyl ring . Its molecular formula is C12H9BrINO and its molecular weight is 390.01 g·mol⁻¹ . The dual halogenation imparts distinct reactivity and electronic properties that are leveraged in medicinal chemistry and materials science .

Why 3-Bromo-4-(4-iodophenoxy)-phenylamine CAS 1341362-72-8 Cannot Be Replaced by Mono‑Halogenated or Differently Substituted Analogs


Generic substitution of 3‑Bromo‑4‑(4‑iodophenoxy)‑phenylamine with mono‑halogenated or differently positioned dihalogenated analogs is invalid because the specific 3‑bromo/4‑iodophenoxy substitution pattern governs both electronic distribution and steric accessibility . This compound shows a 92 nM IC₅₀ for EPX bromination inhibition, whereas structurally related mono‑halogenated phenylamines typically exhibit IC₅₀ values >10 μM in the same assay [1][2]. Furthermore, cross‑coupling selectivity in OLED building‑block synthesis is dictated by the orthogonality of Br and I sites; changing either halogen or its position abolishes the programmed reactivity sequence .

Quantitative Differentiation of 3-Bromo-4-(4-iodophenoxy)-phenylamine CAS 1341362-72-8 from Closest Analogs


EPX Bromination Inhibition: 3‑Bromo‑4‑(4‑iodophenoxy)‑phenylamine Exhibits 108‑Fold Lower IC₅₀ Than Mono‑Halogenated Phenylamines

3‑Bromo‑4‑(4‑iodophenoxy)‑phenylamine inhibits human eosinophil peroxidase (EPX) bromination activity with an IC₅₀ of 92 nM [1]. In contrast, mono‑halogenated phenylamine derivatives (e.g., 4‑bromoaniline, 4‑iodoaniline) display IC₅₀ values >10 μM in the same EPX bromination assay [2]. The 108‑fold improvement in potency is attributed to the synergistic electronic effects of the 3‑bromo and 4‑iodophenoxy groups [1].

Medicinal Chemistry Eosinophil Peroxidase Inhibitor Bromination Assay

Cross‑Coupling Orthogonality: Br/I Discrimination Enables Programmed Sequential Functionalisation for OLED Materials

The 3‑bromo and 4‑iodophenoxy substituents provide orthogonal reactivity in palladium‑catalyzed cross‑coupling reactions . In modular OLED material synthesis, the iodo site undergoes selective Ullmann coupling with bromo‑substituted diphenylamines while the bromo site remains intact for subsequent Suzuki‑Miyaura reactions [1]. This programmed sequence yields >95% regioselectivity in the first step, a critical requirement for high‑purity OLED intermediates [1]. Mono‑halogenated or symmetrically dihalogenated analogs lack this orthogonal control, leading to statistical mixtures and lower yields.

Organic Electronics OLED Cross‑Coupling Suzuki‑Miyaura

BRD4 Binding: 3‑Bromo‑4‑(4‑iodophenoxy)‑phenylamine Shows 1.26 μM IC₅₀ vs. Related Diaryl Ether Analogs with ≥5‑fold Lower Affinity

In a fluorescence anisotropy assay, 3‑bromo‑4‑(4‑iodophenoxy)‑phenylamine inhibits BRD4 binding to Alexa Fluor 488 with an IC₅₀ of 1.26 μM [1]. Closely related diaryl ether analogs, such as 4‑(4‑iodophenoxy)‑3‑methylaniline and 4‑(4‑bromophenoxy)‑3‑iodoaniline, display IC₅₀ values of 6.8 μM and 9.2 μM, respectively, under identical conditions [2]. The 5‑ to 7‑fold higher potency of the target compound is linked to optimal halogen‑π interactions with the BRD4 acetyl‑lysine binding pocket.

Epigenetics BRD4 Bromodomain Inhibitor

LogS Solubility: 3‑Bromo‑4‑(4‑iodophenoxy)‑phenylamine Exhibits Calculated LogS = –4.2 vs. –3.1 for Non‑Halogenated Phenoxy Aniline

The calculated intrinsic aqueous solubility of 3‑bromo‑4‑(4‑iodophenoxy)‑phenylamine is logS = –4.2 (≈ 0.023 mg·mL⁻¹) . For the non‑halogenated comparator 4‑phenoxyaniline, the calculated logS is –3.1 (≈ 0.31 mg·mL⁻¹) [1]. The 13‑fold reduction in aqueous solubility is a direct consequence of the lipophilic bromo and iodophenoxy groups and must be accounted for in formulation strategies.

Physicochemical Properties Solubility Medicinal Chemistry ADME

Optimal R&D and Industrial Scenarios for 3-Bromo-4-(4-iodophenoxy)-phenylamine CAS 1341362-72-8 Based on Quantitative Evidence


EPX Inhibitor Lead Optimisation in Eosinophil‑Associated Diseases

With a 92 nM IC₅₀ for EPX bromination inhibition, this compound is an ideal advanced starting point for medicinal chemistry programmes targeting eosinophilic asthma, hypereosinophilic syndrome, or eosinophilic esophagitis. The >100‑fold potency advantage over mono‑halogenated phenylamines reduces the number of iterative optimisation cycles needed to achieve sub‑100 nM leads. [1][2]

Programmed Synthesis of Thermally Crosslinkable OLED Hole‑Transport Materials

The orthogonal Br/I reactivity enables a two‑step modular assembly of hole‑transport layers: selective Ullmann coupling at the iodo site followed by Suzuki‑Miyaura functionalisation at the bromo site. This programmed route provides >95% regioselectivity, minimising side products and simplifying purification in scalable OLED manufacturing. [3]

Fragment‑Based Discovery of Selective BRD4 Bromodomain Inhibitors

The compound's 1.26 μM IC₅₀ against BRD4, combined with its 5‑ to 7‑fold superiority over closely related diaryl ethers, makes it a high‑value fragment for structure‑guided optimisation. Its halogen‑π interactions with the acetyl‑lysine pocket provide a validated anchor for growing selective bromodomain antagonists. [4][5]

Physicochemical Profiling and Formulation Development for Low‑Solubility Halogenated Aromatics

The 13‑fold lower aqueous solubility (logS = –4.2) compared to non‑halogenated phenoxyaniline informs early formulation strategies. The compound serves as a reference standard for developing lipid‑based or co‑solvent formulations tailored to lipophilic halogenated building blocks. [6]

Quote Request

Request a Quote for 3-Bromo-4-(4-iodophenoxy)-phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.